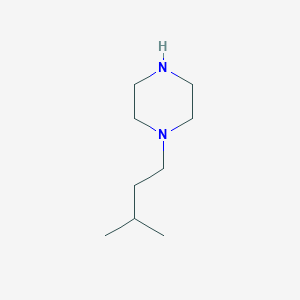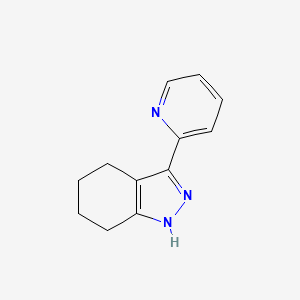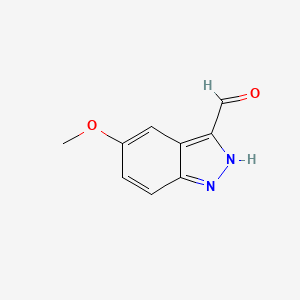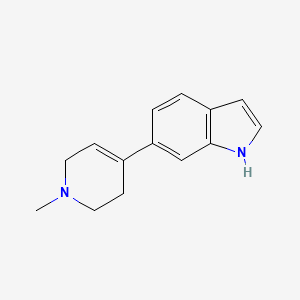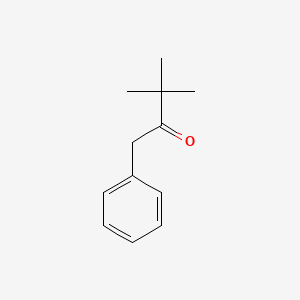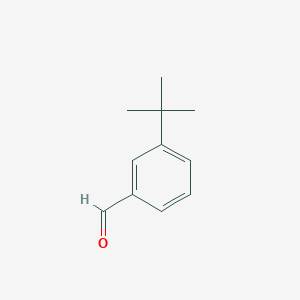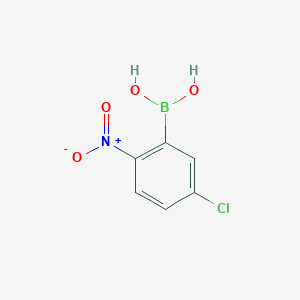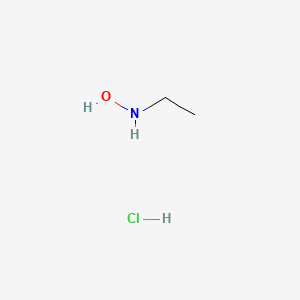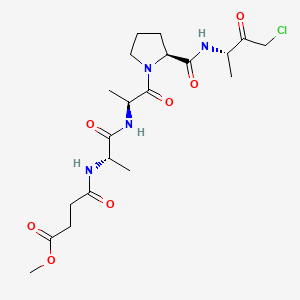
Msack
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methoxysuccinyl-Ala-Ala-Pro-Ala chloromethyl ketone is a tripeptide derived from methoxysuccinyl-Ala-Ala-Pro-Ala by conversion of the terminal carboxy group to the corresponding chloromethyl ketone. It has a role as an EC 3.4.21.37 (leukocyte elastase) inhibitor and an EC 3.4.21.64 (peptidase K) inhibitor. It is an alpha-chloroketone, a tripeptide and a methyl ester. It derives from a succinic acid.
Aplicaciones Científicas De Investigación
1. Molecular Diagnostics of Viral Infections
Mass spectrometry (MS) has become a superior platform for analyzing various biomolecules, including proteins, lipids, nucleic acids, and carbohydrates. Its applications in molecular diagnostics of viral infections are noteworthy, particularly in identifying pathogens, genomic sequencing, mutation detection, DNA methylation analysis, and tracking transmissions. These advancements extend MS's role from experimental research to public health and clinical fields, benefiting from computational tools for extracting clinical information from MS-derived data (Ganova-Raeva & Khudyakov, 2013).
2. Proteomics Research
MS is a powerful tool in proteomics, used globally for identifying, quantifying, and characterizing proteins under various biological conditions. The coupling of liquid chromatography (LC) with MS (LC-MS/MS) allows high-throughput experiments, measuring hundreds to thousands of proteins. MS ion physics has been translated into language intuitive to general readers in biomedical research, making the technology more accessible (Savaryn, Toby, & Kelleher, 2016).
3. Biomedical Tissue Analysis
MS has evolved into a valuable tool for biomedical tissue analysis, including mass spectrometric imaging (MSI). MSI benefits from developments in MS, such as "soft" ionization sources, enabling analysis of large biomolecules. This technique is essential for label-free biomolecular imaging in life sciences, providing insights into various biological applications (Chughtai & Heeren, 2010).
4. Metabolomics
MS has expanded into endogenous metabolite research, offering wide dynamic range and reproducible quantitative analysis. It's instrumental in biomarker discovery, structural characterization of metabolites, and understanding basic biochemistry (Want, Nordström, Morita, & Siuzdak, 2007).
5. Marine Environmental Protection
MS is pivotal in assessing the environmental effects of marine scientific research (MSR), especially in experimental activities that manipulate the marine environment. Its application enhances ocean knowledge but also raises significant environmental, legal, and policy implications (Verlaan, 2007).
6. Food Science and Nutrition
MS-based techniques are crucial in Foodomics, a new discipline applying advanced omics technologies to food and nutrition studies. Foodomics involves genomic, transcriptomic, proteomic, and metabolomic studies of foods for profiling, authenticity, biomarker detection, and investigation of food bioactivity and health effects (Herrero, Simó, García-Cañas, Ibáñez, & Cifuentes, 2012).
7. Mobile Sensing and Healthcare Management
MS combined with microfluidic devices and smartphones (MS^2) provides mobile sensing for environmental and food safety monitoring, personalized medicine, and healthcare management. MS^2 offers significant advantages in test speed, control, cost, and data management, making it a promising technology in interdisciplinary research (Yang, Peretz-Soroka, Liu, & Lin, 2016).
Propiedades
Nombre del producto |
Msack |
|---|---|
Fórmula molecular |
C20H31ClN4O7 |
Peso molecular |
474.9 g/mol |
Nombre IUPAC |
methyl 4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-4-chloro-3-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate |
InChI |
InChI=1S/C20H31ClN4O7/c1-11(15(26)10-21)23-19(30)14-6-5-9-25(14)20(31)13(3)24-18(29)12(2)22-16(27)7-8-17(28)32-4/h11-14H,5-10H2,1-4H3,(H,22,27)(H,23,30)(H,24,29)/t11-,12-,13-,14-/m0/s1 |
Clave InChI |
UIYRKMRXXFXSTH-XUXIUFHCSA-N |
SMILES isomérico |
C[C@@H](C(=O)CCl)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)CCC(=O)OC |
SMILES canónico |
CC(C(=O)CCl)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)OC |
Secuencia |
AAPA |
Sinónimos |
methoxysuccinyl-alanyl-alanyl-prolyl-alanine chloromethyl ketone MSACK |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B1365058.png)

